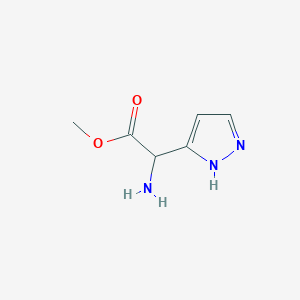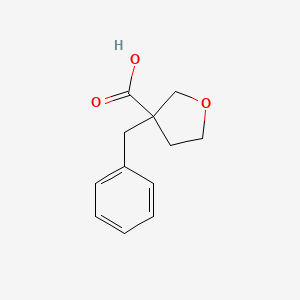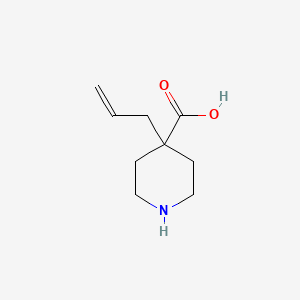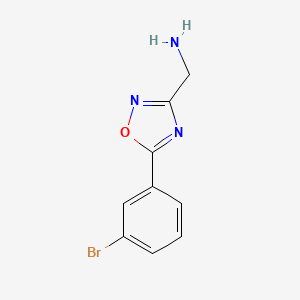
2-(1-Methylindolin-5-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylindolin-5-yl)acetaldehyde is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and an acetaldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylindolin-5-yl)acetaldehyde typically involves the formation of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 1-methylindole and an appropriate aldehyde precursor.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure high purity and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methylindolin-5-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(1-Methylindolin-5-yl)acetic acid.
Reduction: 2-(1-Methylindolin-5-yl)ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-Methylindolin-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(1-Methylindolin-5-yl)acetaldehyde in biological systems involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetaldehyde: Another indole derivative with an aldehyde group at the 3-position.
1-Methylindole: Lacks the acetaldehyde group but shares the methyl substitution at the nitrogen atom.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group at the 3-position.
Uniqueness: 2-(1-Methylindolin-5-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H13NO |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
2-(1-methyl-2,3-dihydroindol-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-3,7-8H,4-6H2,1H3 |
InChI-Schlüssel |
ZEWCLQXEEMTNKF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=C1C=CC(=C2)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B13558602.png)
![methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate](/img/structure/B13558606.png)
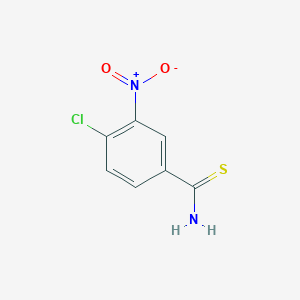
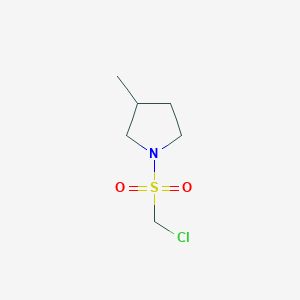

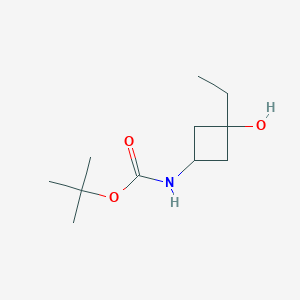
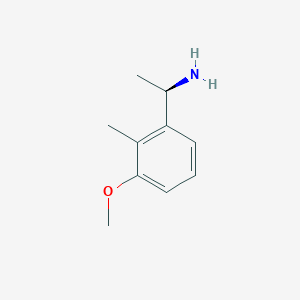
![N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride](/img/structure/B13558640.png)
